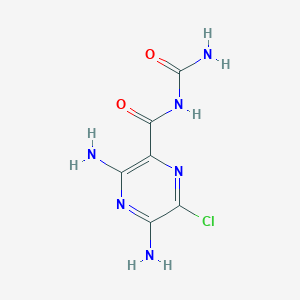![molecular formula C30H36Cl2N4O6 B13879747 Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate](/img/structure/B13879747.png)
Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-[4-[[5-[(2,6-dichloro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and multiple methoxy and dichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-[[5-[(2,6-dichloro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the attachment of the dichlorophenyl and methoxy groups. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the pyrimidine and the dichlorophenyl groups.
Nucleophilic substitution: This step introduces the methoxy groups onto the aromatic rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalyst selection: Using palladium catalysts for the Suzuki-Miyaura coupling.
Reaction conditions: Controlling temperature, solvent, and reaction time to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-[4-[[5-[(2,6-dichloro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Substitution reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or acids from methoxy groups.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of new functionalized aromatic compounds.
Applications De Recherche Scientifique
tert-butyl 4-[4-[[5-[(2,6-dichloro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidine-1-carboxylate has several scientific research applications, including:
Medicinal chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials science: Use in the development of advanced materials with specific electronic or optical properties.
Biological research: Study of its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[4-[[5-[(2,6-dichloro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
- tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C30H36Cl2N4O6 |
|---|---|
Poids moléculaire |
619.5 g/mol |
Nom IUPAC |
tert-butyl 4-[4-[[5-[(2,6-dichloro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H36Cl2N4O6/c1-30(2,3)42-29(37)36-11-9-18(10-12-36)19-7-8-22(23(13-19)38-4)35-28-33-15-20(16-34-28)41-17-21-26(31)24(39-5)14-25(40-6)27(21)32/h7-8,13-16,18H,9-12,17H2,1-6H3,(H,33,34,35) |
Clé InChI |
IWBMFKQCSNRSNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC3=NC=C(C=N3)OCC4=C(C(=CC(=C4Cl)OC)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


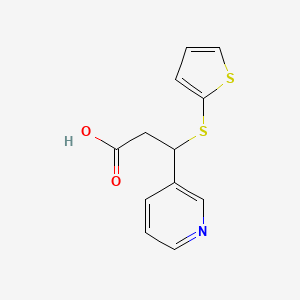
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13879668.png)

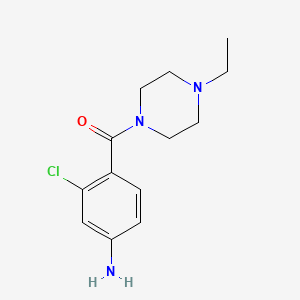
![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)
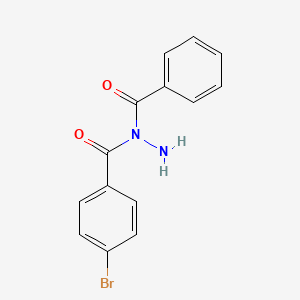
![6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13879694.png)
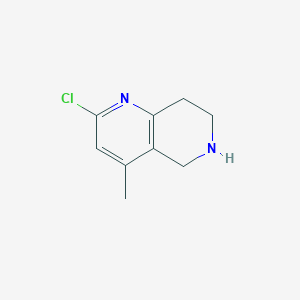
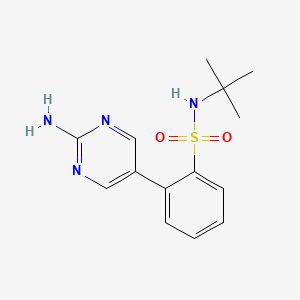
![1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone](/img/structure/B13879711.png)

